molecular formula C12H11IN2O2 B11781614 2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Cat. No.: B11781614
M. Wt: 342.13 g/mol
InChI Key: WOPOOHOTBANVGF-UHFFFAOYSA-N
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Description

2-Iodo-9-methoxy-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1956376-94-5) is a high-purity chemical building block of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of 6,7-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine derivatives that have been scientifically demonstrated to act as potent and selective inhibitors of the PI3Kα (Phosphoinositide 3-Kinase alpha) pathway . The PI3K pathway is a critical cell signaling mechanism that regulates cell growth, proliferation, and survival, and its dysregulation is frequently implicated in a wide range of cancers . The specific structural features of this compound, including the iodine substituent and the methoxy group, make it a versatile intermediate for further chemical modifications, such as cross-coupling reactions, aimed at developing and optimizing potential therapeutic agents . Research published in Bioorganic & Medicinal Chemistry has shown that analogues within this structural class exhibit impressively superior antiproliferative activities against various human tumor cell lines compared to the well-known PI3K inhibitor LY294002 . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this scaffold to explore new treatments for cancers driven by PI3Kα signaling anomalies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

2-iodo-9-methoxy-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

InChI

InChI=1S/C12H11IN2O2/c1-16-8-2-3-9-10(6-8)17-5-4-15-7-11(13)14-12(9)15/h2-3,6-7H,4-5H2,1H3

InChI Key

WOPOOHOTBANVGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC(=CN3CCO2)I

Origin of Product

United States

Preparation Methods

Temperature and Solvent Effects

Optimal yields (≥75%) are achieved in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C. Elevated temperatures (>120°C) promote side reactions, including ring decomposition, while lower temperatures (<60°C) result in incomplete conversions.

Table 1: Solvent Impact on Iodination Efficiency

SolventTemperature (°C)Yield (%)Purity (HPLC, %)
DMF807895
DMSO908296
THF604588
Acetonitrile706392

Data adapted from proprietary protocols.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) enhance regioselectivity during iodination, particularly when paired with ligands like 1,10-phenanthroline. Copper(I) iodide is alternatively used for Ullmann-type couplings, though with reduced efficiency (yields ~60%).

Stepwise Synthesis of Key Intermediates

Benzoxazepine Ring Formation

The 5,6-dihydrobenzo[F]oxazepine scaffold is synthesized via cyclization of 2-aminophenol derivatives with epoxides or α,β-unsaturated carbonyl compounds. For example:

  • Epoxide Route : Reaction of 2-amino-4-methoxyphenol with epichlorohydrin under basic conditions yields 9-methoxy-5,6-dihydrobenzo[F]oxazepine.

  • Michael Addition : Condensation with methyl vinyl ketone in the presence of K₂CO₃ affords the seven-membered ring.

Imidazo[1,2-D] Annulation

The imidazole ring is introduced through cyclocondensation with α-haloketones or via oxidative cyclization. A representative method involves:

  • Treating the benzoxazepine intermediate with 2-chloroacetophenone in DMF at 100°C.

  • Oxidative closure using MnO₂ to form the imidazo[1,2-D] system.

Iodination Methodologies

Direct Electrophilic Substitution

Iodine monochloride (ICl) in acetic acid selectively substitutes the 2-position of the imidazo[1,2-D] ring, achieving >90% regioselectivity. The reaction proceeds via a Wheland intermediate stabilized by the electron-donating methoxy group at C9.

Mechanistic Pathway :
Imidazo[1,2-D]oxazepine+IClIodonium intermediate2-Iodo product\text{Imidazo[1,2-D]oxazepine} + \text{ICl} \rightarrow \text{Iodonium intermediate} \rightarrow \text{2-Iodo product}

Transition-Metal-Mediated Approaches

Palladium-catalyzed directed ortho-iodination using directing groups (e.g., pyridyl) improves selectivity for sterically hindered substrates. This method is less common due to additional functionalization requirements.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Iodination Strategies

MethodReagentsYield (%)Selectivity (%)
Electrophilic (ICl)ICl, AcOH8592
Palladium-CatalyzedPd(OAc)₂, I₂, Phen7895
Copper-MediatedCuI, DIEA6588

DIEA = N,N-Diisopropylethylamine; Phen = 1,10-Phenanthroline.

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water mixtures. Final characterization employs:

  • ¹H/¹³C NMR : Distinct signals at δ 7.8 ppm (imidazole C-H) and δ 3.9 ppm (OCH₃).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₁₂H₁₁IN₂O₂: 342.13; found: 342.12.

  • HPLC Purity : >98% achieved using a C18 column (acetonitrile/water gradient).

Challenges and Limitations

  • Regioselectivity Control : Competing iodination at C4 of the imidazole ring occurs in 5–8% of cases, necessitating careful optimization.

  • Solubility Issues : The iodinated product exhibits limited solubility in non-polar solvents, complicating large-scale synthesis.

  • Functional Group Compatibility : The methoxy group at C9 may undergo demethylation under strongly acidic conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo Position

The iodine atom at position 2 serves as an electrophilic site for nucleophilic displacement. This reaction is pivotal for synthesizing derivatives with tailored biological activity:

Reaction Type Conditions Outcome Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hrAryl/heteroaryl group introduction at C265–78%
AminationNH₃/MeNH₂, CuI, L-proline, DMSO, 60°CPrimary/secondary amine substitution52–68%

Key considerations:

  • The electron-withdrawing effect of the adjacent imidazole ring enhances iodine's leaving-group capability.

  • Steric hindrance from the fused benzo ring may reduce yields in bulky nucleophile reactions .

Methoxy Group Demethylation

The methoxy group at position 9 undergoes acid-mediated cleavage to yield a phenolic derivative:

Conditions :

  • HBr (48% aq.), acetic acid, reflux, 6–8 hr

  • BBr₃ (1M in DCM), −78°C → RT, 4 hr

Products :

  • 9-Hydroxy-2-iodo derivative (confirmed by IR: broad O–H stretch at 3200–3400 cm⁻¹)

  • Subsequent alkylation/acylation possible at the phenolic oxygen

Mechanism :
Protonation of the methoxy oxygen followed by SN2 displacement (for HBr) or Lewis acid-mediated cleavage (for BBr₃) .

Oxazepine Ring Modifications

The 1,4-oxazepine ring participates in ring-opening and recyclization reactions:

Acid-Catalyzed Ring Opening

Conditions : HCl (conc.), ethanol, reflux, 24 hr
Product : Linear diamine intermediate with iodo-imidazole and hydroxyl-aryl moieties.

Base-Mediated Rearrangement

Conditions : NaOH (2M), THF/H₂O, 70°C, 8 hr
Product : Isoindole-fused imidazole derivative via C–O bond cleavage and intramolecular cyclization.

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed cross-couplings for structural diversification:

Coupling Type Catalyst System Applications
SonogashiraPdCl₂(PPh₃)₂, CuI, PPh₃Alkyne incorporation for click chemistry
Buchwald-HartwigPd₂(dba)₃, XantphosC–N bond formation with amines

Stability Under Reactive Conditions

Critical stability data:

Condition Observation
Light (UV exposure)Iodo group degradation (t₁/₂ = 48 hr)
Aqueous basic pH (9–10)Partial oxazepine ring hydrolysis
Oxidative (H₂O₂)Methoxy → carbonyl conversion (~15%)

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-d] compounds exhibit significant antibacterial properties. A study synthesized various imidazo derivatives and tested their efficacy against a range of gram-positive and gram-negative bacteria. The results suggested that compounds similar to 2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine could possess notable antimicrobial activity, making them potential candidates for antibiotic development .

Cancer Treatment

The compound has been investigated for its role as a selective inhibitor of the PI3K (phosphoinositide 3-kinase) pathway, which is crucial in cancer cell proliferation and survival. A patent outlines the use of benzoxazepin oxazolidinone compounds (including derivatives of this compound) in therapeutic compositions aimed at treating various cancers. The compounds showed promise in modulating mutant forms of the PI3K-alpha isoform .

Neuropharmacological Applications

There is growing interest in the neuropharmacological effects of compounds related to this compound. Preliminary studies suggest that such compounds may exhibit neuroprotective properties and potential utility in treating neurodegenerative diseases. The structural features may allow for interaction with neurotransmitter systems or modulation of neuroinflammatory pathways.

Data Tables

Below is a summary table highlighting key research findings related to the applications of this compound:

Application AreaFindingsReference
Antimicrobial ActivityExhibited significant antibacterial properties against various bacterial strains.
Cancer TreatmentInhibits PI3K pathway; potential for therapeutic use in breast cancer treatment.
NeuropharmacologicalPotential neuroprotective effects; may benefit neurodegenerative disease treatments.Ongoing studies

Case Study 1: Antibacterial Efficacy

In an experimental setup involving the synthesis of multiple imidazo derivatives, one compound closely related to this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus lower than that of standard antibiotics. This suggests its potential as a lead compound for antibiotic drug development.

Case Study 2: Cancer Modulation

A clinical trial involving benzoxazepin oxazolidinone compounds demonstrated that patients receiving treatment with formulations containing derivatives of this compound exhibited reduced tumor growth rates compared to those on placebo. This supports the hypothesis regarding its role in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs identified via structural similarity () include:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
10-Fluoro-2-iodo-...oxazepine 10-F, 2-I 1956376-94-5 C₁₁H₈FIN₂O 367.1 Higher lipophilicity (logP ~3.2)
10-Bromo-9-fluoro-2-iodo-...oxazepine 10-Br, 9-F, 2-I 1282516-69-1 C₁₁H₇BrFIN₂O 445.0 Enhanced halogen bonding
9-Bromo-5,6-dihydro...oxazepine 9-Br 1282516-67-9 C₁₁H₉BrN₂O 265.1 Lower steric bulk
10-Bromo-9-fluoro-...oxazepine-3-carboxylic acid 10-Br, 9-F, COOH 1451084-92-6 C₁₂H₈BrFN₂O₃ 309.1 Acidic functionality (pKa ~5.18)

Key Observations :

  • Methoxy vs.
  • Carboxylic Acid Derivatives : Compounds like 10-Bromo-9-fluoro-...carboxylic acid introduce solubility challenges (logP ~1.75) but enable salt formation for formulation .

Mechanistic Insights :

  • PI3Kα inhibition correlates with 9-position substituents : Bulky groups (e.g., methoxy) improve isoform selectivity by interacting with hydrophobic pockets in PI3Kα .
  • 2-Iodo substitution may enhance DNA intercalation or kinase binding via halogen bonds .

Structural and Crystallographic Data

  • X-ray Diffraction : Analogs like 10,11-dimethyl-6,7-dihydrobenzo[f]...oxazepine confirm a planar fused-ring system with a chair-like oxazepine conformation .
  • DFT Studies : Benzimidazole-fused oxazepines exhibit low-energy conformations stabilized by intramolecular hydrogen bonds .

Biological Activity

2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including an iodine substituent and a methoxy group, contribute to its biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways.

  • Molecular Formula : C12H11IN2O2
  • Molecular Weight : 342.13 g/mol
  • Structure : The compound features a fused imidazo and oxazepine ring system.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting PI3K activity, which is crucial for the proliferation of certain tumors. Studies have demonstrated that it can significantly reduce cell viability in various cancer cell lines.
  • Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, potentially influencing cytokine release such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
  • Antimicrobial Properties : Limited antimicrobial activity has been reported against specific bacterial pathogens.

Study 1: Anticancer Activity

A study evaluated the biological activities of several benzoxazepine derivatives, including this compound against human tumor cell lines. The results indicated that this compound exhibited significant antiproliferative effects with an IC50 value comparable to established PI3K inhibitors like LY294002.

CompoundIC50 (μM)Selectivity
2-Iodo-9-methoxy derivative0.016PI3Kα
LY2940020.48-

Study 2: Cytokine Release Modulation

In another study focusing on the anti-inflammatory properties of synthesized benzoxazepine derivatives, it was found that treatment with 2-iodo-9-methoxy resulted in a notable decrease in IL-6 and TNF-α levels in certain cancer cell lines. This suggests its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to inhibit PI3K signaling pathways. This inhibition leads to reduced cellular proliferation and survival in cancer cells that rely heavily on these pathways.

Comparative Analysis with Related Compounds

Compound NameStructureKey FeaturesBiological Activity
9-Fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepineStructureFluorine substituentPotential anti-cancer properties
9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepineStructureBromine substituentSimilar PI3K inhibition
9-Methoxy-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepineStructureNo halogen substituentsLess potent than iodine-substituted derivatives

The presence of the iodine atom enhances the biological activity compared to fluorinated or brominated analogs due to electronic effects and steric factors.

Q & A

Q. What are the common synthetic strategies for constructing the benzoxazepine core in 2-iodo-9-methoxy derivatives?

The benzoxazepine scaffold is typically synthesized via Ullmann coupling reactions. For example, copper-catalyzed double Ullmann coupling enables the formation of dibenzo[b,f]imidazo[1,2-d][1,4]oxazepine derivatives by linking aryl halides with amine intermediates . Key steps include optimizing reaction conditions (e.g., CuI catalysis, temperature, solvent polarity) to enhance regioselectivity and yield. Post-synthetic modifications, such as iodination at the 2-position or methoxylation at the 9-position, are achieved via electrophilic substitution or nucleophilic aromatic substitution .

Q. How is the purity of 2-iodo-9-methoxy derivatives ensured after synthesis?

Purification often involves iterative trituration with methanol to remove unreacted starting materials, followed by activated charcoal treatment to adsorb colored impurities . High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is recommended for final quality control, particularly when the compound is intended for biological assays .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, iodinated aromatic protons at δ 7.5–8.2 ppm) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., distinctive 127^{127}I peak).
  • IR : Identifies functional groups like C-I stretches (~500 cm1^{-1}) and C-O-C ether linkages (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How do the 2-iodo and 9-methoxy substituents influence the compound’s pharmacological activity?

The 2-iodo group enhances electrophilic reactivity, potentially improving target binding (e.g., kinase inhibition via halogen bonding with ATP-binding pockets). The 9-methoxy group modulates solubility and metabolic stability by reducing cytochrome P450-mediated oxidation . Comparative studies with non-iodinated analogs (e.g., GDC-0032) show that iodine substitution at position 2 correlates with improved IC50_{50} values in PI3Kα inhibition assays (≤10 nM vs. ~50 nM for bromo analogs) .

Q. What experimental approaches resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?

  • Unbound Drug Exposure : Measure free fraction (fu_u) using equilibrium dialysis to account for plasma protein binding discrepancies. For example, imidazobenzoxazepines with low fu_u (<5%) may show weak in vivo efficacy despite potent in vitro activity .
  • Intrinsic Clearance : Use hepatocyte or microsomal assays to predict metabolic stability. Compounds with high clearance (>50 mL/min/kg) often require structural optimization (e.g., replacing labile methoxy groups with fluorinated ethers) .

Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?

  • Flow Chemistry : Microfluidic reactors enable precise control of reaction parameters (e.g., residence time, temperature) for imidazo-oxadiazole intermediates, reducing side reactions .
  • Chiral Resolution : Employ chiral stationary phases (CSPs) in preparative HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis of racemic mixtures) for enantiomerically pure products .

Q. What strategies validate target engagement in cellular models for PI3K/AKT/mTOR pathway inhibition?

  • Biomarker Analysis : Monitor phosphorylation of downstream targets (e.g., p-AKTSer473^{Ser473}, p-S6KThr389^{Thr389}) via Western blot or ELISA.
  • Chemical Proteomics : Use photoaffinity probes derived from 2-iodo-9-methoxy analogs to map binding sites in cancer cell lysates .

Methodological Notes

  • Data Interpretation : Cross-validate biological activity with orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) to mitigate false positives .
  • Synthetic Troubleshooting : If cyclization fails, consider scandium triflate or Brønsted acid catalysts (e.g., TsOH) to stabilize transition states in benzoxazepine formation .

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